benzyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate
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Overview
Description
Benzyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate is an organic compound that features a benzyl ester linked to a benzoate moiety, which is further substituted with a 3,5-dimethyl-1H-pyrazol-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate typically involves the esterification of 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid with benzyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid, and the mixture is heated under reflux conditions to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyrazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid.
Reduction: Formation of benzyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator in biochemical studies.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of advanced materials and as a precursor in organic synthesis.
Mechanism of Action
The mechanism of action of benzyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and π-π stacking interactions, which are crucial for its binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic acid: A precursor in the synthesis of benzyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate.
6-(4-Substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole: A compound with similar structural features and biological activities.
Uniqueness
This compound is unique due to its combination of a benzyl ester and a pyrazole moiety, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and its potential therapeutic applications set it apart from other similar compounds .
Properties
IUPAC Name |
benzyl 4-(3,5-dimethylpyrazol-1-yl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-14-12-15(2)21(20-14)18-10-8-17(9-11-18)19(22)23-13-16-6-4-3-5-7-16/h3-12H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CABJKDQLTBDBHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)C(=O)OCC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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